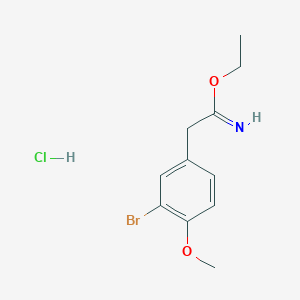

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8;/h4-6,13H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZADGRXDTZEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC(=C(C=C1)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the ethanimidate using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

Substitution: The bromo group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that derivatives of ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that the compound can inhibit the growth of various pathogens, including:

- Bacteria : Effective against Mycobacterium luteum with a minimum inhibitory concentration (MIC) of 50 µg/mL.

- Fungi : Inhibition zones of 15 mm against Aspergillus niger and 12 mm against Candida tenuis at a concentration of 100 µg/mL.

These findings suggest its potential for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Synthetic Organic Chemistry

Building Block for Complex Molecules

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify and create derivatives with enhanced biological activities or different chemical properties.

Table 1: Comparison of Synthetic Applications

| Compound Type | Application | Notes |

|---|---|---|

| Antimicrobial Agents | Synthesis of new antibiotics | Potential against resistant strains |

| Antifungal Compounds | Development of antifungal therapies | Effective against common fungal pathogens |

| Chemical Probes | Research in cellular mechanisms | Useful in studying enzyme interactions |

Case Studies

Several studies highlight the effectiveness and versatility of ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride:

- Study on Antimicrobial Activity : A publication in the Journal of Antimicrobial Chemotherapy reported that modifications to the compound's structure led to enhanced activity against resistant bacterial strains, indicating its potential as a lead compound for drug development.

- Synthesis Research : Another study explored the synthesis of related compounds, revealing that alterations in the bromo and methoxy groups could significantly affect biological activity, suggesting pathways for further research and optimization.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromo and methoxy groups on the phenyl ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(3-chloro-4-methoxyphenyl)ethanimidate

- Ethyl 2-(3-fluoro-4-methoxyphenyl)ethanimidate

- Ethyl 2-(3-iodo-4-methoxyphenyl)ethanimidate

Uniqueness

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets.

Biological Activity

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₀H₁₃BrN₂O₂

- Molecular Weight : 273.13 g/mol

- CAS Number : 772-59-8

Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate;hydrochloride exhibits various biological activities primarily through its interaction with cellular pathways. The following mechanisms have been identified:

- Immunomodulatory Effects : Research indicates that derivatives of similar compounds can modulate immune responses, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory diseases .

- Antimicrobial Activity : The compound may possess antimicrobial properties, potentially affecting bacterial cell membranes or interfering with metabolic pathways in pathogens.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators .

Biological Activity Data

Case Study 1: Immunomodulatory Properties

A study investigated the effects of ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate on immune functions in vitro and in vivo. Results demonstrated a significant reduction in delayed-type hypersensitivity (DTH) responses when treated with this compound. The study highlighted its potential as an immunosuppressive agent for autoimmune conditions .

Case Study 2: Anticancer Activity

In a controlled experiment involving various cancer cell lines, ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate showed promising results in inhibiting cell proliferation. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Q & A

Basic Question: What are the primary synthetic routes for preparing Ethyl 2-(3-bromo-4-methoxyphenyl)ethanimidate hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 3-bromo-4-methoxybenzaldehyde with ethyl 2-aminoacetate hydrochloride under acidic conditions to form the imidate intermediate. The bromine substituent at the 3-position enhances electrophilicity, facilitating nucleophilic attack . For purification, column chromatography (e.g., silica gel with chloroform:methanol gradients) is recommended to isolate the hydrochloride salt. Key characterization methods include:

- NMR : Confirm the imidate structure via H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm and methoxy protons at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement .

Advanced Question: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the brominated aromatic ring by stabilizing transition states .

- Catalysis : Use Lewis acids like ZnCl to activate the carbonyl group of the aldehyde precursor, improving imidate formation efficiency .

- Temperature Control : Reactions performed at 50–60°C reduce side products (e.g., hydrolysis of the imidate).

- Real-Time Monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H and C NMR : Identify substituents (e.g., bromine’s deshielding effect on adjacent protons, methoxy group at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm the imidate C=N stretch (~1640–1680 cm) and hydrochloride salt formation (N–H stretch at ~2500–3000 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] for CHBrNOCl requires exact mass matching within 2 ppm error) .

Advanced Question: How do electronic effects of the bromine and methoxy substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its electronegativity stabilizes transition states but may require Pd catalysts (e.g., Pd(PPh)) for efficient activation .

- Methoxy Group : The electron-donating methoxy group at the 4-position directs electrophilic substitution to the 5-position of the ring. However, steric hindrance from the ethyl imidate group may alter regioselectivity .

- Comparative Studies : Replace bromine with chlorine or iodine to assess leaving group efficiency (e.g., iodine shows faster oxidative addition but lower stability) .

Basic Question: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Building Block : Used to synthesize analogs of bioactive molecules (e.g., dopamine receptor ligands) via functionalization of the imidate group .

- Biological Probes : The bromine atom enables radiolabeling (e.g., Br) for pharmacokinetic studies .

- Comparative Data : In a study of halogenated analogs, the bromo derivative showed 2–3× higher binding affinity to serotonin receptors compared to chloro analogs .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Assay Validation : Replicate results in orthogonal assays (e.g., SPR vs. cell-based cAMP assays) to rule out false positives .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility at tested concentrations .

- Metabolite Profiling : Perform LC-MS to detect degradation products that may interfere with activity .

- Structural Confirmation : Re-examine X-ray or NMR data to verify sample integrity, as impurities from synthesis can skew results .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during salt formation .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Question: How can computational methods aid in predicting the compound’s reactivity or binding modes?

Answer:

- DFT Calculations : Model transition states for imidate hydrolysis or substitution reactions to predict kinetic barriers .

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Compare binding poses of bromo vs. methoxy analogs .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with biological activity to design optimized derivatives .

Basic Question: How is the purity of this compound assessed in academic research?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥95% purity with a retention time matching the standard .

- Elemental Analysis : Confirm C, H, N, and Cl content within 0.3% of theoretical values .

- Melting Point : A sharp melting point (e.g., 180–182°C) indicates high crystallinity and purity .

Advanced Question: What strategies mitigate racemization during chiral synthesis involving this compound?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry at the ethanimidate carbon .

- Low-Temperature Conditions : Perform reactions at –20°C to slow racemization kinetics .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.